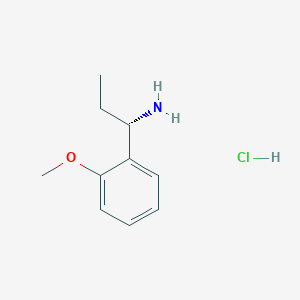

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride

CAS No.: 873893-95-9

Cat. No.: VC3736896

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 873893-95-9 |

|---|---|

| Molecular Formula | C10H16ClNO |

| Molecular Weight | 201.69 g/mol |

| IUPAC Name | (1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1 |

| Standard InChI Key | XPWHPGHAPKCHQY-FVGYRXGTSA-N |

| Isomeric SMILES | CC[C@@H](C1=CC=CC=C1OC)N.Cl |

| SMILES | CCC(C1=CC=CC=C1OC)N.Cl |

| Canonical SMILES | CCC(C1=CC=CC=C1OC)N.Cl |

Introduction

Chemical Properties and Structure

Basic Chemical Information

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is characterized by several key chemical properties that define its behavior in various applications. The compound has a molecular formula of C10H16ClNO with a precise molecular weight of 201.69 g/mol. Its IUPAC name is (1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride, indicating the specific stereochemistry at the carbon atom connecting the amine group to the aromatic ring. The presence of the hydrochloride salt is significant as it enhances the compound's solubility in aqueous solutions and increases its stability during storage, making it more suitable for research applications than the free base form.

The compound possesses a distinctive chemical structure featuring an ortho-methoxy group on the phenyl ring, which influences both its physical properties and its interactions with biological targets. The methoxy group contributes to the electron density of the aromatic system and can participate in hydrogen bonding interactions within biological systems. The propan-1-amine side chain contains a chiral center with the S-configuration, which is critical for its biological activity and differentiation from related compounds. This stereocenter determines the three-dimensional arrangement of the molecule, directly affecting how it interacts with asymmetric biological receptors and enzymes.

From a physical perspective, (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride typically appears as a crystalline solid with specific melting point characteristics. The compound exhibits moderate lipophilicity, which influences its pharmacokinetic properties such as absorption and distribution in biological systems. Its partition coefficient (logP) reflects a balance that allows for both aqueous solubility and membrane permeability, properties that are essential for potential drug candidates. The compound's pKa value influences its ionization state at physiological pH, affecting its distribution across biological membranes and its binding to plasma proteins.

Structural Features and Stereochemistry

The stereochemistry of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is one of its most defining characteristics, directly influencing its biological activity profile. The S-configuration at the chiral carbon creates a specific three-dimensional arrangement that allows for selective interactions with biological receptors or enzymes that recognize this particular spatial orientation. This stereoselectivity is often responsible for the differences in biological activity between enantiomers, where one configuration may produce the desired therapeutic effect while the other may be inactive or even produce adverse effects.

The presence of the methoxy group at the ortho position of the phenyl ring creates unique electronic and steric effects that influence the compound's chemical reactivity and binding characteristics. This substituent affects the electron distribution within the aromatic ring, potentially creating favorable interactions with specific amino acid residues in protein binding sites. Additionally, the ortho positioning may create conformational constraints that lock the molecule into particular shapes that favor binding to specific targets. These structural features collectively contribute to the compound's distinctive profile in both chemical reactions and biological interactions.

When compared to related compounds with different substitution patterns or stereochemistry, (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride exhibits unique properties that make it valuable for specific applications. For instance, changing the position of the methoxy group from ortho to para would alter the electronic distribution and conformation of the molecule, potentially leading to different biological activities. Similarly, the R-enantiomer would present a mirror-image spatial arrangement that could interact differently with chiral biological targets, highlighting the importance of stereochemistry in determining biological activity.

Chemical Properties Table

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C10H16ClNO | Defines elemental composition |

| Molecular Weight | 201.69 g/mol | Important for dosage calculations in research |

| CAS Number | 873893-95-9 | Unique identifier for chemical databases |

| IUPAC Name | (1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride | Systematic name indicating structure and stereochemistry |

| Physical State | Crystalline solid | Relevant for handling and formulation |

| Stereochemistry | S-configuration | Critical for biological activity |

| Functional Groups | Methoxy, amine, phenyl | Determine reactivity and binding properties |

| Salt Form | Hydrochloride | Enhances solubility and stability |

Synthesis and Production Methods

Laboratory-Scale Synthesis

Chemical Reactions and Transformations

Oxidation Reactions

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride can undergo various oxidation reactions that target different functional groups within the molecule. The primary amine group represents a common site for oxidation, potentially leading to the formation of imines or oximes under appropriate conditions. These transformations can be achieved using oxidizing agents such as potassium permanganate, hydrogen peroxide, or oxygen in the presence of suitable catalysts. The resulting imines are valuable intermediates that can be further transformed through additional reactions, expanding the synthetic utility of the starting compound.

Oxidation of the methoxy group is another possible transformation, although it typically requires more forcing conditions due to the stability of the ether linkage. Under specific conditions, the methoxy group can be demethylated to form a phenol, which introduces a new reactive site for further functionalization. This transformation can be particularly useful for modifying the electronic properties of the aromatic ring or for introducing additional functional groups that may enhance binding to biological targets. The selective oxidation of specific sites within the molecule requires careful control of reaction conditions to avoid undesired side reactions.

Understanding the oxidation behavior of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride is important for predicting its stability under various conditions and for developing synthetic routes that utilize oxidative transformations. This knowledge informs strategies for handling and storing the compound as well as for designing chemical modifications that may enhance its properties for specific applications.

Reduction Reactions

Reduction reactions involving (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride can lead to various derivatives with modified functional groups. One common reduction pathway involves the conversion of the primary amine to secondary or tertiary amines through reductive alkylation processes. These reactions typically employ carbonyl compounds as alkylating agents and reducing agents such as sodium cyanoborohydride or lithium aluminum hydride to effect the transformation. The resulting secondary or tertiary amines may exhibit different biological activities compared to the parent compound, making this a valuable approach for generating structural analogs for structure-activity relationship studies.

It is important to note that reduction reactions can potentially affect the stereogenic center in (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, leading to racemization or inversion of configuration under certain conditions. Careful control of reaction parameters is therefore essential to preserve the stereochemical integrity of the compound when this is a requirement. Mild reducing agents and optimized reaction conditions have been developed to minimize these issues, allowing for selective functional group transformations while maintaining the desired stereochemistry.

The study of reduction reactions involving (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride contributes to our understanding of its chemical reactivity and provides routes to structural analogs that may possess enhanced properties for specific applications. These transformations expand the chemical space accessible from this starting material, facilitating the development of diverse compound libraries for screening in biological assays.

Substitution Reactions

Substitution reactions represent another important class of transformations that can be applied to (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride to introduce structural diversity. The methoxy group on the aromatic ring can be replaced with various other functional groups through appropriate substitution reactions, leading to compounds with altered electronic and steric properties. These modifications can significantly influence how the molecule interacts with biological targets, potentially leading to improved binding affinity or selectivity.

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Oxidation | KMnO4, H2O2 | Imines, oximes | Synthesis of nitrogen-containing heterocycles |

| Oxidation | Oxygen, catalyst | Aldehydes, ketones | Preparation of carbonyl intermediates |

| Reduction | NaCNBH3, RCHO | Secondary amines | Structure-activity relationship studies |

| Reduction | LiAlH4 | Tertiary amines | Modification of biological activity |

| Substitution | Nucleophiles, catalysts | Aryl derivatives | Alteration of electronic properties |

| Substitution | Acylating agents | Amides | Modulation of pharmacokinetic properties |

| Substitution | Alkylating agents | N-alkylated amines | Enhancement of binding affinity |

| Protection | Boc2O, (Cbz)2O | Protected amines | Selective functionalization strategies |

This table provides an overview of the major reaction types that (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride can undergo, along with typical reagents, products, and potential applications of these transformations. These reactions form the basis for chemical modifications that can be employed to develop derivatives with optimized properties for specific purposes, expanding the utility of this compound in both research and potential therapeutic applications.

Applications in Medicinal Chemistry

Role as a Chiral Building Block

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride serves as a valuable chiral building block in medicinal chemistry, providing a well-defined stereogenic center that can be incorporated into more complex molecular structures. The availability of this compound with high enantiomeric purity enables the synthesis of stereochemically defined pharmaceutical intermediates, which is increasingly important in drug development given the growing recognition of stereochemistry's impact on biological activity. The compound's amine functionality offers a versatile handle for further transformations, allowing for its integration into diverse molecular frameworks through reactions such as amide formation, reductive alkylation, or urea synthesis.

In the design of drug candidates, the incorporation of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride as a structural element can introduce specific three-dimensional features that may enhance binding to target proteins. The methoxyphenyl moiety can participate in aromatic interactions with protein residues, while the amine group can form hydrogen bonds with appropriate acceptors in the binding site. These interactions, coupled with the specific spatial arrangement dictated by the S-configuration, can contribute to both the affinity and selectivity of the resulting compounds for their biological targets.

The use of this compound as a building block is particularly valuable in the context of structure-activity relationship (SAR) studies, where systematic structural modifications are employed to optimize the properties of lead compounds. By incorporating (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride or its derivatives at specific positions within a molecular scaffold, medicinal chemists can explore how these structural elements influence parameters such as potency, selectivity, metabolic stability, and pharmacokinetic properties. This approach facilitates the rational design of improved drug candidates with enhanced therapeutic potential.

Furthermore, the defined stereochemistry of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride makes it useful in the development of chemical probes for investigating biological systems. When incorporated into tool compounds designed to interact with specific targets, the stereochemical features of this building block can contribute to selective binding, enabling the elucidation of structure-function relationships in proteins and the validation of potential therapeutic targets. This application highlights the compound's utility beyond its direct role in drug development.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride have provided valuable insights into how structural modifications affect biological activity, guiding the rational design of derivatives with enhanced properties. These studies typically involve synthesizing a series of analogs with systematic variations in structure, followed by evaluation in appropriate biological assays to determine how these changes influence activity. The results from such studies help identify the structural features that are critical for activity, as well as those that can be modified to improve other properties such as selectivity or pharmacokinetics.

One key aspect of SAR studies is the exploration of the importance of stereochemistry for biological activity. Comparison of the S-enantiomer with the corresponding R-enantiomer often reveals significant differences in potency or selectivity, highlighting the role of three-dimensional recognition in protein-ligand interactions. Such studies with (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride and related compounds have confirmed that stereochemistry can be a critical determinant of biological activity, emphasizing the importance of stereochemical control in the development of effective therapeutic agents.

Modifications to the aromatic ring, particularly variations in the position and nature of substituents, represent another common focus of SAR studies. The methoxy group at the ortho position in (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride can be replaced with other groups such as halogens, alkyl groups, or hydrogen-bond donors/acceptors to explore how these changes affect binding to target proteins. Similarly, the propyl chain can be lengthened, shortened, or branched to investigate the spatial requirements of the binding site. These structural variations can lead to compounds with improved potency, selectivity, or other desirable properties.

Biological Activity and Mechanism of Action

Interactions with Neurotransmitter Systems

(S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride has been studied for its interactions with various neurotransmitter systems, which are believed to underlie its biological effects. Research suggests that the compound may influence neurotransmission through several potential mechanisms, including effects on neurotransmitter release, reuptake inhibition, or direct interactions with specific receptor subtypes. These actions can lead to modulation of neuronal signaling, potentially correcting imbalances that contribute to conditions such as anxiety disorders or depression. The specificity of these interactions is likely influenced by the compound's stereochemistry, with the S-configuration allowing for optimal binding to relevant targets.

Studies have investigated the compound's effects on monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, which play crucial roles in mood regulation, cognition, and arousal. The ability to influence these systems makes (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride relevant to a range of neurological and psychiatric conditions where dysregulation of monoaminergic transmission is implicated. The precise nature of these interactions, including the specific receptor subtypes or transporters involved, continues to be an active area of research aimed at better understanding the compound's mechanism of action.

The stereoselective nature of many neurotransmitter receptors and transporters means that the S-enantiomer may exhibit different activity profiles compared to the R-enantiomer or the racemic mixture. These differences can include variations in potency, selectivity, or the specific signaling pathways that are activated upon binding. Understanding these stereochemical effects is important for optimizing the therapeutic potential of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride and its derivatives, as it allows for the development of compounds with more precisely targeted actions on specific components of neurotransmitter systems.

| Biological Target | Observed Effect | Potential Therapeutic Application | Research Phase |

|---|---|---|---|

| Serotonin receptors | Modulation of receptor activity | Anxiety disorders, depression | Preclinical |

| Dopamine system | Influence on dopaminergic transmission | Attention disorders, addiction | Early research |

| GABA receptors | Potential allosteric modulation | Anxiety, insomnia, epilepsy | Exploratory |

| Glutamate system | Effects on glutamatergic signaling | Cognitive enhancement, neuroprotection | Preliminary |

| Enzyme inhibition | Inhibition of specific metabolic enzymes | Various neurological conditions | Investigational |

| Neuroplasticity | Promotion of neuronal adaptations | Chronic stress disorders, PTSD | Hypothetical |

| Neuroinflammation | Reduction of inflammatory markers | Neurodegenerative diseases | Early investigation |

| Neuroprotection | Protection against cellular damage | Stroke, traumatic brain injury | Conceptual |

This table summarizes the current understanding of the biological activities of (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, highlighting potential therapeutic applications based on observed effects on various biological targets. It's important to note that many of these activities are still under investigation, and further research is needed to fully elucidate the compound's mechanisms of action and therapeutic potential. The table provides a framework for understanding the diverse biological effects that have been observed or hypothesized, guiding future research directions.

Comparison with Related Compounds

Comparison with (R)-Enantiomer

The (R)-enantiomer of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride differs from the (S)-enantiomer solely in the spatial arrangement of atoms around the chiral carbon atom, yet this difference can lead to significant variations in biological activity. This phenomenon, known as stereoselectivity, is common in biological systems where interactions with chiral receptors, enzymes, or other proteins can discriminate between enantiomers based on their three-dimensional structure. In the case of these enantiomers, studies have suggested that the (S)-form may exhibit different binding affinities or selectivity profiles compared to the (R)-form when interacting with specific biological targets, particularly those involved in neurotransmission.

The different biological profiles of these enantiomers can be attributed to their distinct spatial orientations, which affect how they fit into the binding sites of target proteins. The positioning of the methoxy group, the amine functionality, and the propyl chain in three-dimensional space determines the potential for forming hydrogen bonds, electrostatic interactions, and hydrophobic contacts with complementary regions in protein binding pockets. These interactions collectively influence parameters such as binding affinity, receptor activation or inhibition, and downstream signaling events, ultimately leading to different pharmacological effects.

From a medicinal chemistry perspective, understanding the differences between these enantiomers is valuable for optimizing therapeutic potential. By identifying which enantiomer exhibits the desired activity profile with minimal undesired effects, researchers can focus development efforts on the more promising isomer. This approach, known as chiral switching, has been successfully applied in drug development to produce improved versions of existing medications with enhanced efficacy, reduced side effects, or better pharmacokinetic properties. The comparison of the (S)- and (R)-enantiomers of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride thus provides important insights for rational drug design.

In addition to their different biological activities, these enantiomers may also exhibit variations in pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. These differences can arise from stereoselectivity in processes such as protein binding, enzymatic metabolism, or transport across biological membranes. Understanding these pharmacokinetic distinctions is crucial for predicting how each enantiomer might behave in vivo and for designing appropriate dosing regimens in potential clinical applications. The comprehensive comparison of these enantiomers thus encompasses both pharmacodynamic and pharmacokinetic considerations.

Comparison with Racemic Mixture

The racemic mixture of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, containing equal amounts of both (S)- and (R)-enantiomers, exhibits properties that represent a combination of the contributions from each isomer. In biological systems, this can lead to complex activity profiles where the observed effects may result from the dominant enantiomer, additive effects of both enantiomers, or even antagonistic interactions between them. Understanding these relationships is important for evaluating the potential advantages of developing enantiopure formulations versus racemic mixtures for therapeutic applications. In many cases, the use of a single enantiomer can provide benefits such as improved efficacy, reduced side effects, or more predictable pharmacokinetics.

From a regulatory perspective, the development of single-enantiomer drugs has become increasingly common, reflecting a growing recognition of the importance of stereochemistry in pharmaceutical efficacy and safety. Regulatory agencies such as the Food and Drug Administration (FDA) have established guidelines for the development and approval of chiral drugs, requiring thorough characterization of individual enantiomers and justification for the development of racemic mixtures when proposed. These considerations influence research and development strategies for compounds like 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, encouraging the exploration of enantiopure forms when stereoselectivity in biological activity is observed.

The practical aspects of developing enantiopure versus racemic formulations also include considerations of synthesis complexity, cost, and manufacturing feasibility. While the production of racemic mixtures is often simpler and less expensive, advances in asymmetric synthesis and chiral separation technologies have made the preparation of single enantiomers increasingly practical. For (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, the availability of efficient stereoselective synthetic routes or effective resolution methods would influence the economic viability of developing an enantiopure product versus a racemic alternative.

Comparative studies of the enantiopure (S)-form versus the racemic mixture provide valuable insights into the potential benefits of stereochemical purity. These studies typically examine parameters such as potency, receptor selectivity, metabolic stability, and side effect profiles to determine whether the additional effort and cost associated with developing an enantiopure product are justified by meaningful improvements in therapeutic index or other clinically relevant properties. The results of such comparisons guide decision-making in the drug development process, ensuring that resources are allocated optimally to advance candidates with the greatest potential for clinical success.

Structural Analogs with Different Substitution Patterns

| Compound | Structural Difference | Biological Activity Comparison | Key Advantages/Disadvantages |

|---|---|---|---|

| (S)-1-(2-Methoxyphenyl)propan-1-amine HCl | Reference compound | Baseline activity profile | Well-defined stereochemistry, potential anxiolytic effects |

| (R)-1-(2-Methoxyphenyl)propan-1-amine HCl | Opposite stereochemistry | Different receptor binding profile | May have reduced efficacy for some targets, potentially different side effect profile |

| Racemic 1-(2-Methoxyphenyl)propan-1-amine HCl | Mixture of both enantiomers | Combined effects of both enantiomers | Simpler synthesis, potentially complex activity due to enantiomer interactions |

| (S)-1-(4-Methoxyphenyl)propan-1-amine HCl | Para-methoxy vs. ortho-methoxy | Altered electronic distribution and conformation | Different binding characteristics, potentially modified CNS penetration |

| (S)-1-(2-Hydroxyphenyl)propan-1-amine HCl | Hydroxy vs. methoxy group | Different hydrogen bonding capabilities | Enhanced potential for hydrogen bond donation, potentially altered metabolism |

| (S)-1-(2-Chlorophenyl)propan-1-amine HCl | Chloro vs. methoxy group | Modified electronic and steric properties | Increased lipophilicity, potentially longer half-life due to metabolic stability |

| (S)-1-(2-Methoxyphenyl)propan-2-amine HCl | Different amine position | Altered spatial arrangement of functional groups | Different receptor selectivity profile, modified pharmacokinetic properties |

| (S)-1-(2-Methoxyphenyl)ethylamine HCl | Shorter carbon chain | More compact structure | Potentially different binding kinetics, altered distribution properties |

This comparative analysis table summarizes the structural differences, biological activity comparisons, and key advantages or disadvantages of various compounds related to (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride. The table highlights how relatively subtle structural modifications can lead to significant changes in biological properties, emphasizing the importance of systematic structural exploration in the development of optimized compounds for specific applications. This comparative approach provides valuable insights for rational drug design and the identification of improved candidates for further development.

Future Research Directions

| Research Area | Current Status | Priority Needs | Potential Impact |

|---|---|---|---|

| Mechanism of Action | Partially understood | Detailed receptor binding studies, signaling pathway elucidation | Enhanced target-based drug design, improved efficacy |

| Structure-Activity Relationships | Basic relationships established | Comprehensive analog studies, quantitative structure-activity relationship models | Optimized derivatives with enhanced properties |

| Pharmacokinetics | Limited data available | Metabolism studies, blood-brain barrier penetration assessment | Improved dosing strategies, enhanced bioavailability |

| Preclinical Efficacy | Promising results in anxiety models | Expanded studies in diverse disease models, long-term safety assessment | Identification of new therapeutic applications |

| Synthetic Methodology | Traditional methods established | Development of enantioselective catalytic methods, green chemistry approaches | More efficient and sustainable production |

| Analytical Methods | Standard methods applicable | Development of high-throughput stereoselective assays, metabolite identification | Enhanced quality control, better pharmacokinetic understanding |

| Drug Delivery | Conventional approaches | Targeted delivery systems, controlled release formulations | Reduced side effects, improved therapeutic index |

| Clinical Translation | Preclinical stage | Biomarker development, translational models, early human studies | Acceleration of development timeline, increased success probability |

This table outlines the current status, priority research needs, and potential impact of various research areas related to (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride. It provides a structured overview of the research landscape, highlighting areas where concentrated effort could yield significant advances in our understanding and application of this compound. By addressing these priority needs through coordinated research initiatives, the scientific community can maximize the potential benefits of this compound class for addressing unmet needs in various fields, particularly in medicinal chemistry and neuroscience.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume